molecular formula C10H15N3O5S2 B14828132 N,N'-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide

N,N'-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide

Cat. No.: B14828132
M. Wt: 321.4 g/mol
InChI Key: PKNSAFPKPFSGAU-UHFFFAOYSA-N
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Description

N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide is an organic compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and two methanesulfonamide groups

Properties

Molecular Formula

C10H15N3O5S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(methanesulfonamido)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O5S2/c1-19(14,15)12-8-5-10(13-20(2,16)17)11-6-9(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

PKNSAFPKPFSGAU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-(5-Cyclopropoxypyridine-2,4-diyl)dimethanesulfonamide lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

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